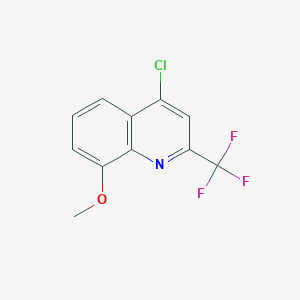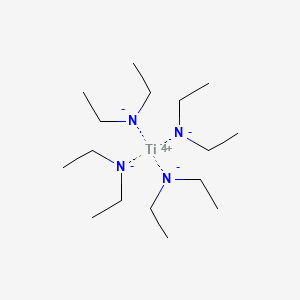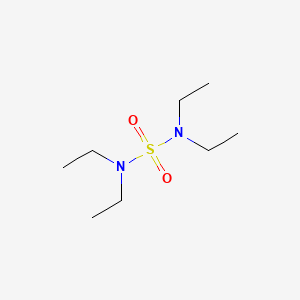
4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
Übersicht
Beschreibung
4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is the intermediate formed during the synthesis of quinoline derivatives .
Synthesis Analysis
The synthesis of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline involves several steps. Quinoline synthesis involves the use of heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Molecular Structure Analysis
The molecular formula of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline is C11H7ClF3NO . Its average mass is 261.628 Da and its monoisotopic mass is 261.016815 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline are as follows :Wissenschaftliche Forschungsanwendungen
Molecular Structure and Protonation Trends
The molecular structure and protonation trends of quinoline derivatives, including those similar to 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline, have been studied through X-ray measurements, NMR spectra, and theoretical calculations. These studies highlight the basicity and the formation of protic salts of a quinolinium type, emphasizing the "buttressing effect" exhibited by methoxy groups on quinoline derivatives' basicity (Dyablo et al., 2016).
Synthesis and Optical Properties
The synthesis of quinoline derivatives has been explored for their application in creating aluminum and zinc complexes, which exhibit improved thermal stability, processability, and photoluminescence properties. These properties are particularly relevant for materials science and the development of optical materials with specific light emission characteristics (Barberis & Mikroyannidis, 2006).
Corrosion Inhibition
Quinoline and its derivatives, including 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline, are known for their effective use as anticorrosive materials. Their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding makes them valuable in protecting metals from corrosion (Verma et al., 2020).
Antimicrobial Activity
Some quinoline derivatives have been synthesized and evaluated for their antimicrobial activity, including action against Mycobacterium tuberculosis. The structure-activity relationship indicates that the presence of substituents such as chloro, methyl, or methoxy groups can significantly affect their antimicrobial efficacy (Jaso et al., 2005).
Antitumor Activity
Research on quinoline derivatives has also extended to exploring their potential as antitumor agents. For example, studies on 4-Chloro-8-methoxy-11H-indolo[3,2-c]quinoline and its derivatives have shown cytotoxicity against various cancer cells, providing a foundation for developing new antitumor medications (Helissey et al., 1989).
Kinase Inhibition
The inhibition of kinase activity, such as Src kinase, by quinoline derivatives has been reported. These compounds have shown potent inhibitory effects on Src kinase activity, suggesting potential applications in the treatment of diseases where Src kinase is implicated (Boschelli et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-8-methoxy-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c1-17-8-4-2-3-6-7(12)5-9(11(13,14)15)16-10(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUAHBMLDPHHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347436 | |
| Record name | 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | |
CAS RN |
41192-89-6 | |
| Record name | 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4H-Cyclopenta[2,1-b:3,4-b']dithiophene](/img/structure/B1584090.png)








